molecular formula C6H4N2 B6253213 4-ethynylpyridazine CAS No. 1204333-38-9

4-ethynylpyridazine

Cat. No.: B6253213
CAS No.: 1204333-38-9
M. Wt: 104.1
InChI Key:
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Description

4-Ethynylpyridazine is a heterocyclic organic compound that features a pyridazine ring substituted with an ethynyl group at the fourth position Pyridazine derivatives, including this compound, are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynylpyridazine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable pyridazine precursor.

    Ethynylation: The ethynyl group is introduced at the fourth position of the pyridazine ring through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. This reaction involves the use of a palladium catalyst, a copper co-catalyst, and an ethynylating agent like trimethylsilylacetylene.

    Deprotection: If a protected ethynyl group is used, deprotection is carried out to obtain the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalyst loading, are employed to maximize yield and minimize production costs.

Chemical Reactions Analysis

4-Ethynylpyridazine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.

    Substitution: The pyridazine ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include halogens and sulfonyl chlorides.

    Cycloaddition: this compound can participate in cycloaddition reactions, forming fused ring systems. These reactions often involve dipolarophiles and are catalyzed by transition metals.

Major Products Formed:

  • Oxidation products include carbonyl derivatives.
  • Reduction products include ethyl-substituted pyridazines.
  • Substitution products vary depending on the electrophile used.
  • Cycloaddition products include fused heterocyclic compounds.

Scientific Research Applications

4-Ethynylpyridazine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for designing drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Agrochemicals: It is used in the development of herbicides and pesticides.

    Material Science: It is explored for its potential in creating organic semiconductors and optoelectronic materials.

    Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4-ethynylpyridazine depends on its specific application:

    In Medicinal Chemistry: It interacts with biological targets such as enzymes and receptors, modulating their activity. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.

    In Material Science: It contributes to the electronic properties of materials by participating in π-conjugation and electron transport processes.

Comparison with Similar Compounds

4-Ethynylpyridazine can be compared with other pyridazine derivatives:

    4-Methylpyridazine: Similar structure but with a methyl group instead of an ethynyl group. It has different reactivity and applications.

    4-Phenylpyridazine: Contains a phenyl group, leading to distinct electronic and steric properties.

    4-Aminopyridazine: Features an amino group, making it more nucleophilic and suitable for different types of chemical reactions.

Uniqueness of this compound: The presence of the ethynyl group imparts unique reactivity and electronic properties to this compound, making it a valuable compound for various applications in chemistry and material science.

Properties

CAS No.

1204333-38-9

Molecular Formula

C6H4N2

Molecular Weight

104.1

Purity

95

Origin of Product

United States

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